molecular formula C12H11N3O3S B14987122 Ethyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Ethyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Cat. No.: B14987122
M. Wt: 277.30 g/mol
InChI Key: QAEFNHCDQPLALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Chemical Reactions Analysis

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Scientific Research Applications

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and antifungal properties.

    2,5-Dimethyl-1,3,4-thiadiazole: Exhibits similar biological activities but with different potency.

    4-Phenyl-1,3,4-thiadiazole: Used in the development of anticancer agents.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 4-(thiadiazole-4-carbonylamino)benzoate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-12(17)8-3-5-9(6-4-8)13-11(16)10-7-19-15-14-10/h3-7H,2H2,1H3,(H,13,16)

InChI Key

QAEFNHCDQPLALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

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